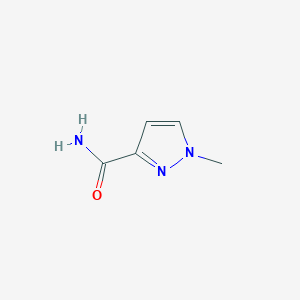

1-methyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSMXZFYDNXILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541493 | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-62-4 | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89179-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, a foundational structure in numerous biologically active molecules.[1][2] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a significant pharmacophore that confers a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[3][4][5] The carboxamide group is also a privileged scaffold in medicinal chemistry, crucial for forming stable interactions with biological targets and enhancing drug-like properties.[6][7][8] This technical guide consolidates the available information on the synthesis, potential biological significance, and experimental considerations for this compound, positioning it as a molecule of interest for further investigation in drug discovery and materials science.

Core Chemical and Physical Properties

The fundamental properties of this compound are derived from its constituent parts: the N-methylated pyrazole ring and the C3-linked carboxamide functional group. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from closely related analogs and computational data.

Table 1: Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₇N₃O | Inferred from Structure |

| Molecular Weight | 125.13 g/mol | Inferred from Formula |

| CAS Number | 89179-62-4 | [9] |

| Appearance | Likely a white to off-white solid | Inferred from Analogs |

| Core Structure | Pyrazole | [1][2] |

| Key Functional Group | Carboxamide | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard organic chemistry methodologies, typically involving the amidation of a corresponding carboxylic acid or its ester derivative.

General Synthesis Pathway

A common and effective route involves a two-step process starting from the commercially available 1-methyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with ammonia to form the final carboxamide product.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7 | Chemsrc [chemsrc.com]

1-methyl-1H-pyrazole-3-carboxamide structure and properties

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxamide

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This core structure is a significant scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] this compound itself often serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[3] This document provides a comprehensive overview of its structure, properties, synthesis, and known biological context.

Structure and Properties

Chemical Structure

The structure of this compound consists of a pyrazole ring methylated at the N1 position and substituted with a carboxamide group at the C3 position.

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇N₃O[4]

-

SMILES: Cn1ccc(C(=O)N)n1

-

InChI Key: BNYCHCAYYYRJSH-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Data for the parent compound, 1H-pyrazole-3-carboxamide, and the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, are included for comparison.

| Property | This compound | 1H-pyrazole-3-carboxamide | 1-methyl-1H-pyrazole-3-carboxylic acid |

| CAS Number | 89179-62-4[5] | 33064-36-7[5] | 25016-20-0[6][7] |

| Molecular Weight | 125.13 g/mol [4] | 111.10 g/mol [5] | 126.11 g/mol [6][7] |

| Appearance | - | - | White powder[7] |

| Boiling Point | - | 469.6 ± 18.0 °C at 760 mmHg[5] | - |

| Density | - | 1.4 ± 0.1 g/cm³[5] | - |

| LogP | - | -0.81[5] | - |

| PSA (Polar Surface Area) | - | 71.77 Ų[5] | 55.1 Ų[6] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

General Synthesis Workflow

The following diagram illustrates a typical two-step synthesis process from the carboxylic acid precursor.

Caption: General synthesis route from carboxylic acid to carboxamide.

Experimental Protocol: Amidation of 1-methyl-1H-pyrazole-3-carboxylic acid

While a specific protocol for this compound is not detailed in the provided results, a general and analogous procedure can be derived from the synthesis of similar pyrazole carboxamides. The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide provides a relevant model.[8]

Step 1: Formation of the Acyl Chloride

-

To a round-bottom flask, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0 eq) in excess to the flask.[8]

-

Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride.[8]

Step 2: Amidation

-

Cool the flask containing the crude acyl chloride in an ice-water bath (0 °C).

-

Slowly add aqueous ammonia (e.g., NH₄OH) dropwise to the residue with constant stirring.[8] An exothermic reaction is expected.

-

Continue stirring the reaction mixture at 0 °C.

-

Upon completion, a solid product is expected to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.[8]

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, distinct signals for the pyrazole ring protons, and broad signals for the -NH₂ protons of the carboxamide group.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the pyrazole ring, and a characteristic downfield signal for the carbonyl carbon of the carboxamide group (typically in the range of δ = 160-165 ppm).[10]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amide group, C=O stretching of the carbonyl group (around 1650 cm⁻¹), and C-N stretching vibrations.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (125.13 g/mol ).

Biological Activity and Applications

The pyrazole carboxamide scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown significant potential in various disease areas.

Role as a Synthetic Intermediate

This compound and its precursors are valuable building blocks. For instance, the related compound 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is known as an intermediate in the synthesis of sildenafil.[11]

Anticancer and Kinase Inhibition

Numerous studies have focused on 1H-pyrazole-3-carboxamide derivatives as potential anticancer agents.[12][13] Their mechanism of action can be multifaceted:

-

Kinase Inhibition: Many pyrazole derivatives are designed as small molecule inhibitors that target specific kinases involved in cancer cell proliferation and signaling. For example, derivatives have been developed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[14]

-

DNA Interaction: Some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of plasmid DNA, which contributes to their antitumor activity.[12][13] One such derivative, pym-5, demonstrated a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹).[13]

The diagram below illustrates the general logic of developing pyrazole-based kinase inhibitors through structural modification.

Caption: Workflow for optimizing pyrazole carboxamide derivatives.

Anti-Prostate Cancer Activity

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential agents against prostate cancer.[15] These compounds aim to inhibit the Androgen Receptor (AR) signaling pathway, a critical driver of prostate cancer progression. One derivative, compound H24, was found to block Prostate-Specific Antigen (PSA) expression and showed significant antiproliferative activity in prostate cancer cell lines (GI₅₀ = 7.07–7.73 μM).[15]

Toxicity Studies

While many pyrazole derivatives show promise, toxicity is a critical consideration. A series of 1-methyl-1H-pyrazole-5-carboxamides, developed as antiparasitic agents, demonstrated unexpected acute toxicity in mice.[16] This toxicity was linked to the dose-dependent inhibition of mitochondrial respiration, highlighting the importance of early-stage mitochondrial toxicity screening in the drug discovery pipeline for this class of compounds.[16]

Conclusion

This compound is a structurally simple yet important molecule within the vast family of pyrazole-based heterocycles. While not extensively studied for its own biological effects, its role as a synthetic precursor is well-established. The pyrazole carboxamide scaffold it represents is a highly privileged structure in medicinal chemistry, forming the basis for numerous potent kinase inhibitors and other therapeutic agents. Future research may continue to leverage this and similar building blocks to develop novel drugs with improved efficacy and safety profiles, particularly in the fields of oncology and infectious diseases.

References

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]

- 4. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7 | Chemsrc [chemsrc.com]

- 6. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caming.com [caming.com]

- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. Key among these are DNA interaction and the inhibition of critical cell cycle and signaling kinases.

Mechanism of Action: DNA Binding and Cleavage

Certain this compound derivatives have been shown to interact with DNA, a fundamental target in cancer therapy. These interactions can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

One notable compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide, has been reported to bind to the minor groove of DNA with high affinity.[1][2] This binding is thought to interfere with the normal function of DNA, contributing to the compound's antiproliferative effects.[1][2] Furthermore, some derivatives have demonstrated the ability to cleave supercoiled plasmid DNA, indicating a direct damaging effect on the genetic material of cancer cells.[1][2]

Mechanism of Action: Kinase Inhibition

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK4.[3][4] By inhibiting these kinases, the compounds can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells.[3]

Mutations in the Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML).[3][4] Specific this compound derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FLT3, offering a promising therapeutic strategy for this aggressive cancer.[3][4]

The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can drive the development of various cancers, including thyroid and lung cancer. Novel 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives have been designed as potent RET kinase inhibitors, capable of suppressing resistant mutants.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound and related pyrazole carboxamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| pym-5 | HCT116 | MTT | Similar to Iressa (IC50 = 9.34 µM) | [2] |

| pym-55 | HepG2 | MTT | Similar to Roscovitine (IC50 = 9.87 µM) | [2] |

| 7a | HepG2 | MTT | 6.1 ± 1.9 | [5] |

| 7b | HepG2 | MTT | 7.9 ± 1.9 | [5] |

| 8t | MV4-11 (AML) | Proliferation | 0.00122 | [4] |

| 8t | FLT3 (enzyme) | Kinase | 0.000089 | [4] |

| 8t | CDK2 (enzyme) | Kinase | 0.000719 | [4] |

| 8t | CDK4 (enzyme) | Kinase | 0.000770 | [4] |

| H24 | LNCaP (Prostate) | Proliferation | 7.73 | [6][7] |

| H24 | PC-3 (Prostate) | Proliferation | 7.07 | [6][7] |

| 8q | CCDC6-RETG810C BaF3 | Proliferation | 0.0154 | |

| 8q | CCDC6-RETG810R BaF3 | Proliferation | 0.0532 | |

| 8q | KIF5B-RETG810C BaF3 | Proliferation | 0.0542 | |

| 8q | KIF5B-RETG810R BaF3 | Proliferation | 0.120 | |

| 7a | MCF7 | Cytotoxicity | 0.304 ± 0.006 | [8] |

| 5b | OVCAR3 | Cytotoxicity | 0.233 ± 0.001 | [8] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives.

Caption: RET Kinase Signaling Pathway and Inhibition.

Caption: CDK2 Signaling in G1/S Phase Transition.

Caption: Androgen Receptor Signaling Pathway in Prostate Cancer.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria.

Antifungal Activity

In addition to antibacterial effects, antifungal activity has been observed for some derivatives, highlighting their potential as broad-spectrum antimicrobial agents.[9][10]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole carboxamide derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [10] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [10] |

| Compound 2 | Aspergillus niger | 1 | [10] |

| 7e | Escherichia coli | ~0.43 (converted from 0.778 µM) | [8] |

| 7c | Pseudomonas aeruginosa | ~0.41 (converted from 0.743 µM) | [8] |

| 7c | Candida albicans | ~0.41 (converted from 0.743 µM) | [8] |

Enzyme Inhibition

Beyond kinases, this compound derivatives have been shown to inhibit other classes of enzymes, such as carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes.[12] Certain pyrazole-carboxamide derivatives bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[12]

Quantitative Data: Enzyme Inhibition

The table below lists the inhibition constants (Ki) of representative pyrazole-carboxamide derivatives against human carbonic anhydrase isoenzymes.

| Compound ID | Enzyme | Ki (µM) | Reference |

| Pyrazole-carboxamide derivatives (general) | hCA I | 0.063–3.368 | [12] |

| Pyrazole-carboxamide derivatives (general) | hCA II | 0.007–4.235 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is then solubilized, and the absorbance is measured.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

DNA Binding Studies: UV-Visible Spectroscopy

Principle: The interaction of a small molecule with DNA can be monitored by changes in the UV-Visible absorption spectrum of the molecule or the DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) of the compound's absorption maximum.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). Determine the concentration of the ct-DNA solution by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹). Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Titration: Keep the concentration of the test compound constant while varying the concentration of ct-DNA. Allow the solutions to equilibrate.

-

Spectral Measurement: Record the UV-Visible absorption spectra of the compound in the absence and presence of increasing concentrations of ct-DNA.

-

Data Analysis: Analyze the changes in absorbance and the shift in the absorption maximum to determine the binding mode and calculate the binding constant (Kb).

DNA Binding Studies: Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that binds to DNA can displace the intercalated EtBr, leading to a quenching of the fluorescence.

Protocol:

-

Preparation of EtBr-DNA Complex: Prepare a solution of ct-DNA in a suitable buffer and add EtBr to form a fluorescent complex.

-

Titration: To the EtBr-DNA complex, add increasing concentrations of the test compound.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum (typically with excitation around 520 nm and emission around 600 nm) after each addition of the test compound.

-

Data Analysis: Plot the fluorescence intensity versus the concentration of the test compound. The decrease in fluorescence indicates the displacement of EtBr and can be used to determine the binding affinity of the compound to DNA.

DNA Cleavage Assay: Agarose Gel Electrophoresis

Principle: This assay assesses the ability of a compound to induce single- or double-strand breaks in plasmid DNA. The different topological forms of the plasmid (supercoiled, nicked circular, and linear) can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Stopping the Reaction: Stop the reaction by adding a loading buffer containing a tracking dye and a density agent.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Visualize the DNA bands under UV light and document the results. The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product whose formation can be monitored spectrophotometrically at 405 nm.

Protocol:

-

Reagent Preparation: Prepare a stock solution of the CA enzyme, a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile), and a reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Assay Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the CA enzyme solution. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 or Ki value.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives of this core structure have demonstrated significant promise as anticancer, antimicrobial, and enzyme-inhibiting compounds. The detailed information on their mechanisms of action, quantitative activity data, and experimental protocols provided in this technical guide is intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical space is likely to yield new and improved drug candidates for the treatment of various diseases.

References

- 1. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. clyte.tech [clyte.tech]

- 12. protocols.io [protocols.io]

The Multifaceted Mechanisms of Action of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives: A Technical Guide

Introduction: The compound 1-methyl-1H-pyrazole-3-carboxamide represents a core chemical scaffold that is integral to a wide array of biologically active molecules. While the specific mechanism of action for the unsubstituted parent compound is not extensively documented in publicly available research, the pyrazole-carboxamide framework serves as a versatile pharmacophore. The biological activity and mechanism of action of derivatives are highly contingent on the nature and position of various substituents. This guide provides an in-depth exploration of the diverse mechanisms of action attributed to this class of compounds, drawing upon key findings from preclinical and clinical research. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Kinase Inhibition: A Prominent Mechanism of Action

A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Derivatives of this scaffold have been shown to target several key kinases, including Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and the REarranged during Transfection (RET) kinase.[1][2][3] For instance, certain derivatives have demonstrated potent, nanomolar-level inhibition of FLT3 and its mutants, which are implicated in acute myeloid leukemia (AML).[2][3]

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Reference |

| Derivative 8t | FLT3 | 0.089 | [2] |

| CDK2 | 0.719 | [2] | |

| CDK4 | 0.770 | [2] | |

| FN-1501 | FLT3 | 2.33 | [2] |

| CDK2 | 1.02 | [2] | |

| CDK4 | 0.39 | [2] | |

| Derivative 8q | Wild-type RET | 13.7 | [1] |

| CCDC6-RETG810C | 15.4 | [1] | |

| CCDC6-RETG810R | 53.2 | [1] | |

| KIF5B-RETG810C | 54.2 | [1] | |

| KIF5B-RETG810R | 120.0 | [1] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the kinase inhibitory activity of a compound is through an in vitro kinase assay. The following is a generalized protocol:

-

Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

A kinase reaction is set up in a multi-well plate format.

-

The test compound, at varying concentrations, is pre-incubated with the kinase enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

Signaling Pathway Diagram

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Androgen Receptor Signaling Inhibition

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been developed as novel agents for the treatment of prostate cancer.[4][5] Their mechanism of action involves the inhibition of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression.[4] These compounds have been shown to block the expression of prostate-specific antigen (PSA), a downstream target of AR signaling, and exhibit antiproliferative activity in prostate cancer cell lines.[4][5]

Quantitative Data: Antiproliferative Activity in Prostate Cancer Cells

| Compound | Cell Line | GI50 (µM) | Effect on PSA Expression (at 10µM) | Reference |

| H24 | LNCaP | 7.73 | Complete Blockade | [4] |

| PC-3 | 7.07 | Not Applicable (AR-negative) | [4] |

Experimental Protocol: Prostate-Specific Antigen (PSA) Expression Assay

-

Cell Culture: LNCaP cells, which are androgen-sensitive human prostate adenocarcinoma cells, are cultured in an appropriate medium supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).

-

PSA Quantification: The level of PSA secreted into the cell culture medium is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The reduction in PSA levels in treated cells compared to vehicle-treated control cells is calculated to determine the inhibitory activity of the compound.

Signaling Pathway Diagram

Caption: Inhibition of the Androgen Receptor Signaling Pathway.

DNA Interaction and Damage

Some novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their anticancer properties and have been found to exert their effects through direct interaction with DNA.[6][7] This represents an alternative mechanism to kinase inhibition. These compounds have been shown to bind to the minor groove of DNA, and in some cases, induce DNA cleavage.[6][7]

Quantitative Data: DNA-Binding Affinity

| Compound | DNA-Binding Affinity (K) (M-1) | Reference |

| pym-5 | 1.06 x 105 | [7] |

Experimental Protocol: DNA Binding Assessment via Electronic Absorption Spectroscopy

-

Materials: Calf thymus DNA (CT-DNA), test compound, and a suitable buffer solution (e.g., Tris-HCl).

-

Procedure:

-

A solution of the test compound at a fixed concentration is prepared in the buffer.

-

The absorption spectrum of the compound is recorded using a UV-Vis spectrophotometer.

-

Aliquots of a concentrated CT-DNA solution are incrementally added to the compound solution.

-

The absorption spectrum is recorded after each addition of DNA.

-

Changes in the absorption spectrum (e.g., hypochromism or hyperchromism and red or blue shifts in the maximum wavelength) upon the addition of DNA indicate an interaction.

-

The binding constant can be calculated by analyzing the changes in absorbance.

-

Logical Relationship Diagram

Caption: Proposed Mechanism of DNA Interaction and Damage.

Inhibition of Mitochondrial Respiration and Potential for Toxicity

A study on a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which are constitutional isomers of the title compound, revealed an unexpected mechanism of acute mammalian toxicity.[8] These compounds were found to be potent inhibitors of mitochondrial respiration, leading to cytotoxicity in respiring cells.[8] This highlights a critical, off-target effect that must be considered in the development of pyrazole-carboxamide-based therapeutics.

Experimental Protocol: Measurement of Cellular Respiration

-

Instrumentation: A Seahorse XF Analyzer or a similar instrument capable of measuring real-time cellular oxygen consumption rate (OCR).

-

Cell Culture: Cells (e.g., rat hepatocytes) are seeded in a specialized microplate and allowed to adhere.

-

Compound Treatment: The test compound is injected into the wells at various concentrations.

-

OCR Measurement: The OCR is measured before and after the addition of the compound. A dose-dependent decrease in OCR indicates inhibition of mitochondrial respiration.

-

Mitochondrial Stress Test: To further elucidate the specific site of inhibition within the electron transport chain, a mitochondrial stress test can be performed by sequentially injecting known inhibitors and uncouplers (e.g., oligomycin, FCCP, and rotenone/antimycin A).

Signaling Pathway Diagram

Caption: Inhibition of the Mitochondrial Electron Transport Chain.

Other Reported Mechanisms of Action

The versatility of the pyrazole-carboxamide scaffold is further demonstrated by its application in targeting other biological systems:

-

Carbonic Anhydrase Inhibition: Pyrazole-carboxamides incorporating a sulfonamide moiety have been synthesized and shown to be potent inhibitors of carbonic anhydrase isoenzymes I and II.[9]

-

Cardiac Myosin Inhibition: A notable example is Aficamten, a 1-methyl-1H-pyrazole-4-carboxamide derivative, which is a cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy.[10]

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities and mechanisms of action. The specific therapeutic target and pharmacological profile of a given derivative are dictated by its substitution pattern. The primary mechanisms of action for this class of compounds include kinase inhibition, androgen receptor signaling modulation, and DNA interaction. However, the potential for off-target effects, such as the inhibition of mitochondrial respiration, underscores the importance of comprehensive toxicological profiling during drug development. Future research will undoubtedly continue to uncover novel biological targets and therapeutic applications for this versatile chemical class.

References

- 1. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytokinetics.com [cytokinetics.com]

The Rise of 1-Methyl-1H-pyrazole-3-carboxamide Analogs: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 1-methyl-1H-pyrazole-3-carboxamide core has emerged as a privileged scaffold, giving rise to a multitude of novel analogs with significant therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. The guide aims to provide a detailed overview of the experimental protocols and quantitative data that underpin the discovery of these novel analogs, facilitating further research and development in this area.

The versatility of the this compound scaffold has been demonstrated through its application in developing potent inhibitors for a range of biological targets, including kinases and as potential anticancer and anthelmintic agents.[1][2] This guide will explore the nuances of the chemical synthesis of these analogs, provide a structured summary of their biological activities, and elucidate the key signaling pathways they modulate.

I. Synthetic Strategies and Experimental Protocols

The synthesis of novel this compound analogs typically involves a multi-step reaction sequence. A general workflow for the synthesis of these compounds is outlined below.

Caption: General synthetic workflow for this compound analogs.

A pivotal step in the synthesis is the amide bond formation, where a 1-methyl-1H-pyrazole-3-carboxylic acid intermediate is coupled with a diverse range of amine building blocks to generate a library of analogs. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Detailed Experimental Protocol: Amide Coupling

The following protocol is a representative example of the amide coupling reaction used to synthesize this compound analogs, based on methodologies described in the literature.

-

Preparation of the Reaction Mixture: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent, for example, HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add the desired amine (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired this compound analog.

II. Biological Evaluation and Quantitative Data

The biological activity of novel this compound analogs has been investigated across various therapeutic areas. A significant focus has been on their potential as kinase inhibitors in oncology.[3][4] These compounds have been shown to target key kinases involved in cancer cell proliferation and survival, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][4]

The following tables summarize the quantitative data for representative this compound analogs from various studies.

Table 1: Kinase Inhibitory Activity of this compound Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 8t | FLT3 | 0.089 | [4] |

| 8t | CDK2 | 0.719 | [4] |

| 8t | CDK4 | 0.770 | [4] |

| FN-1501 | FLT3 | 2.33 | [4] |

| FN-1501 | CDK2 | 1.02 | [4] |

| FN-1501 | CDK4 | 0.39 | [4] |

Table 2: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines

| Compound ID | Cell Line | Assay | IC50 / GI50 (nM) | Reference |

| 8t | MV4-11 (AML) | Proliferation | 1.22 | [4] |

| pym-5 | HCT116 | Proliferation | >50% inhibition at 10 µM | [5] |

| pym-5 | HepG2 | Proliferation | >50% inhibition at 10 µM | [5] |

Table 3: Anthelmintic Activity of 1-Methyl-1H-pyrazole-5-carboxamide Analogs

| Compound ID | Parasite | Assay | Potency (nM) | Reference |

| 10 | Haemonchus contortus | L4 Development | <1 | [1] |

| 17 | Haemonchus contortus | L4 Development | <1 | [1] |

| 20 | Haemonchus contortus | L4 Development | <1 | [1] |

| 22 | Haemonchus contortus | L4 Development | <1 | [1] |

III. Signaling Pathways and Mechanism of Action

A key mechanism of action for many this compound analogs is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. For instance, in Acute Myeloid Leukemia (AML), mutations in the FLT3 receptor tyrosine kinase lead to its constitutive activation and downstream signaling that promotes cancer cell proliferation and survival.[4] Novel analogs have been designed to specifically target this aberrant signaling.

Caption: Inhibition of the FLT3 signaling pathway by this compound analogs in AML.

In addition to kinase inhibition, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting an alternative or complementary mechanism for their anticancer effects.[5][6] For example, compound pym-5 has demonstrated DNA binding affinity and the ability to cleave supercoiled plasmid DNA.[5][6]

Caption: Proposed workflow for DNA interaction by certain 1H-pyrazole-3-carboxamide analogs.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly fruitful starting point for the discovery of novel therapeutic agents. The analogs derived from this core have demonstrated significant potential in oncology and infectious diseases. The detailed experimental protocols and compiled quantitative data in this guide are intended to empower researchers to build upon existing knowledge and accelerate the development of next-generation therapeutics. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing potency, selectivity, and pharmacokinetic properties to translate these promising laboratory findings into clinical realities.

References

- 1. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Pyrazole Carboxamides: A Technical Guide for Drug Development Professionals

Introduction: The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This versatility has led to the development of numerous compounds targeting a variety of proteins implicated in human diseases and agricultural applications. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole carboxamides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this promising field.

Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), or Complex II of the mitochondrial electron transport chain, is a well-established target for pyrazole carboxamides, particularly in the development of fungicides. These compounds act as SDH inhibitors (SDHIs), disrupting the Krebs cycle and oxidative phosphorylation, which leads to fungal cell death.

Quantitative Data: In Vitro Antifungal Activity and SDH Inhibition

| Compound ID | Target Organism | EC50 (µg/mL) | Target Enzyme | IC50 (µM) | Reference |

| E1 | Rhizoctonia solani | 1.1 | R. solani SDH | 3.3 | [1] |

| Boscalid | Rhizoctonia solani | 2.2 | R. solani SDH | 7.9 | [1] |

| SCU2028 | Rhizoctonia solani | 0.022 | R. solani SDH | - | [2][3][4][5] |

| Thifluzamide | Rhizoctonia solani | - | - | - | [2][3][4][5] |

| 5e | Rhizoctonia solani | 0.039 | R. solani SDH | 2.04 | |

| Fluxapyroxad | Rhizoctonia solani | 0.131 | R. solani SDH | 6.15 |

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a colorimetric method to determine SDH activity in mitochondrial preparations. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate.

Materials:

-

Mitochondrial isolate

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Succinate solution (substrate)

-

DCIP solution (electron acceptor)

-

Rotenone (Complex I inhibitor, to ensure electrons enter through Complex II)

-

Antimycin A (Complex III inhibitor, to prevent DCIP re-oxidation)

-

Potassium cyanide (KCN) (Complex IV inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare Reagents: Prepare working solutions of succinate, DCIP, rotenone, antimycin A, and KCN in SDH Assay Buffer.

-

Sample Preparation: Isolate mitochondria from the target organism (e.g., fungal cells, tissue homogenate) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Assay Reaction:

-

In a 96-well plate, add the SDH Assay Buffer.

-

Add rotenone, antimycin A, and KCN to each well to inhibit other respiratory complexes.

-

Add the mitochondrial sample to each well.

-

Add the pyrazole carboxamide inhibitor at various concentrations.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the succinate solution.

-

Immediately add the DCIP solution.

-

-

Data Acquisition: Measure the decrease in absorbance at 600 nm over time in kinetic mode. The rate of DCIP reduction is proportional to SDH activity.

-

Data Analysis: Calculate the initial rate of the reaction (V₀). Plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow: SDH Inhibition Assay

Workflow for determining the IC50 of pyrazole carboxamides against SDH.

Aurora Kinases A and B

Aurora kinases are key regulators of cell division, and their overexpression is implicated in various cancers. Pyrazole carboxamides have been identified as potent dual inhibitors of Aurora A and Aurora B, making them attractive candidates for anticancer drug development.

Quantitative Data: Cytotoxicity and Kinase Inhibition

| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (nM) | Reference |

| 6k | HeLa | 0.43 | Aurora A | 16.3 | [6] |

| 6k | HepG2 | 0.67 | Aurora B | 20.2 | [6] |

Signaling Pathway: Aurora Kinase in Mitosis

Aurora kinases play crucial roles at multiple stages of mitosis. Aurora A is involved in centrosome separation and maturation, while Aurora B, as part of the chromosomal passenger complex (CPC), is essential for proper chromosome attachment to the spindle and cytokinesis. Inhibition of these kinases by pyrazole carboxamides leads to mitotic arrest and apoptosis in cancer cells.

Inhibition of Aurora kinases by pyrazole carboxamides disrupts mitosis.

Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs)

Mutations in Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazole carboxamides have been developed as potent inhibitors of FLT3 and also show activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

| Compound ID | Target Kinase | Kinase Inhibition IC50 (nM) | Cell Line (FLT3-ITD) | Antiproliferative IC50 (nM) | Reference |

| 8t | FLT3 | 0.089 | MV4-11 | 1.22 | [7] |

| 8t | CDK2 | 0.719 | - | - | [7] |

| 8t | CDK4 | 0.770 | - | - | [7] |

| FN-1501 | FLT3 | 2.33 | - | - | [7] |

Signaling Pathway: FLT3 in Acute Myeloid Leukemia

In AML, activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in the uncontrolled activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting leukemic cell proliferation and survival. Pyrazole carboxamide inhibitors block the ATP-binding site of FLT3, thereby inhibiting its autophosphorylation and the activation of these downstream pathways.

FLT3 signaling in AML and its inhibition by pyrazole carboxamides.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Pyrazole carboxamides bearing a sulfonamide moiety have been shown to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound ID | Target Isoform | Inhibition Constant (Ki) (µM) | Reference |

| 6a | hCA I | 0.063 | [8] |

| 6a | hCA II | 0.007 | [8] |

| 6b | hCA I | - | [8] |

| 6b | hCA II | - | [8] |

Note: Specific Ki values for compound 6b were not provided in the abstract but were highlighted as one of the most active compounds.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

-

Purified hCA I or hCA II isoenzyme

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Pyrazole carboxamide-sulfonamide inhibitor

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme and serial dilutions of the inhibitor in the assay buffer.

-

Reaction Setup: The stopped-flow instrument has two syringes. One is filled with the enzyme solution (with or without the inhibitor), and the other with the CO₂-saturated water and pH indicator.

-

Mixing and Measurement: The contents of the two syringes are rapidly mixed, initiating the hydration of CO₂. The accompanying pH change is monitored by the change in absorbance of the pH indicator.

-

Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for uninhibited reaction, and competitive, non-competitive, or uncompetitive models for the inhibited reaction).

µ-Opioid Receptor (MOR)

Pyrazole carboxamides have been explored as agonists for the µ-opioid receptor (MOR), a G-protein coupled receptor that is the primary target for opioid analgesics. The focus has been on developing Gi-biased agonists, which preferentially activate the G-protein signaling pathway over the β-arrestin pathway, with the aim of achieving potent analgesia with reduced side effects like respiratory depression and tolerance.

Quantitative Data: MOR Agonist Activity

| Compound ID | Assay | EC50 (nM) | Reference |

| 17a | cAMP Inhibition (Gi pathway) | 87.1 |

Signaling Pathway: Gi-Biased µ-Opioid Receptor Agonism

Upon activation by a biased agonist, the MOR undergoes a conformational change that favors coupling to the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in an analgesic effect. The reduced recruitment of β-arrestin is hypothesized to mitigate the adverse effects associated with traditional opioids.

Mechanism of a Gi-biased MOR agonist.

DNA Binding

Certain 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA, specifically by binding to the minor groove. This interaction can disrupt DNA replication and transcription, leading to cell death.

Quantitative Data: DNA Binding Affinity

| Compound ID | Method | Binding Affinity (K) (M⁻¹) | Reference |

| pym-5 | Electronic Absorption Spectroscopy | 1.06 x 10⁵ | [9] |

Experimental Protocol: DNA Binding Analysis via Fluorescence Spectroscopy

This protocol describes a competitive binding assay using ethidium bromide (EB) to investigate the interaction of a pyrazole carboxamide with calf thymus DNA (CT-DNA).

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Ethidium Bromide (EB) solution

-

Pyrazole carboxamide compound

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare CT-DNA-EB Complex: Prepare a solution of CT-DNA in Tris-HCl buffer. Add EB to the CT-DNA solution and incubate to allow for the formation of the fluorescent CT-DNA-EB complex.

-

Titration: Record the fluorescence emission spectrum of the CT-DNA-EB complex. Then, incrementally add aliquots of the pyrazole carboxamide compound to the complex.

-

Fluorescence Measurement: After each addition of the compound, record the fluorescence emission spectrum. A decrease in fluorescence intensity indicates that the compound is displacing EB from the DNA, suggesting a competitive binding interaction.

-

Data Analysis: The binding constant can be calculated using the Stern-Volmer equation by plotting the ratio of initial fluorescence to the fluorescence at each compound concentration versus the compound concentration.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are outlines and may require optimization for specific applications. Researchers should consult the primary literature and relevant safety guidelines before conducting any experiments.

References

- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 2. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-methyl-1H-pyrazole-3-carboxamide

CAS Number: 89179-62-4

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4), a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, potential synthetic routes, and the broader biological activities associated with the pyrazole carboxamide scaffold. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for future research and application.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The carboxamide functional group attached to this ring system is a common feature in many biologically active molecules, contributing to their binding affinity with various biological targets. The N-methylation of the pyrazole ring can influence the compound's polarity, metabolic stability, and pharmacokinetic profile.

Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, this compound, serves as a valuable chemical intermediate and a subject for further investigation into its unique biological and chemical characteristics.

Physicochemical Properties

| Property | This compound (Predicted/Supplier Data) | 1H-pyrazole-3-carboxamide (Experimental Data) |

| CAS Number | 89179-62-4[2] | 33064-36-7 |

| Molecular Formula | C5H7N3O | C4H5N3O |

| Molecular Weight | 125.13 g/mol | 111.10 g/mol [3] |

| Appearance | White to off-white solid (typical for similar compounds) | - |

| Boiling Point | Not available | 469.6 ± 18.0 °C at 760 mmHg[3] |

| Density | Not available | 1.4 ± 0.1 g/cm³[3] |

| Purity | Typically offered at ≥97% by commercial suppliers[4] | - |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and logical synthetic route would involve the amidation of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via a two-step process:

-

N-methylation of a pyrazole-3-carboxylate ester: This would be followed by hydrolysis of the ester to yield 1-methyl-1H-pyrazole-3-carboxylic acid.

-

Amidation of the carboxylic acid: The resulting carboxylic acid would then be converted to the target carboxamide.

General Experimental Protocol for Amidation

The following is a generalized experimental protocol for the amidation of a carboxylic acid, which can be adapted for the synthesis of this compound from 1-methyl-1H-pyrazole-3-carboxylic acid.

Materials:

-

1-methyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, DCC)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) if using a coupling agent

Procedure:

-

Activation of the Carboxylic Acid:

-

Using Thionyl Chloride: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in an anhydrous aprotic solvent, add thionyl chloride dropwise at 0 °C. The reaction mixture is then typically heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Using a Coupling Agent: To a solution of the carboxylic acid and a base in an anhydrous aprotic solvent, add the coupling agent at 0 °C. The reaction is stirred for a specified time to allow for the formation of the activated ester.

-

-

Amidation:

-

The crude acid chloride or the activated ester solution is added dropwise to a cooled (0 °C) solution of ammonia. The reaction mixture is stirred for several hours at room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is typically washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Biological Activity and Mechanism of Action

While there is no specific biological activity data reported for this compound, the broader class of pyrazole carboxamides has been extensively studied and shown to exhibit a range of biological effects.

Potential as Succinate Dehydrogenase Inhibitors (SDHIs)

Several studies have identified pyrazole carboxamides as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain.[5][6] This inhibition disrupts cellular respiration, leading to a fungicidal effect. The mechanism of action involves the binding of the pyrazole carboxamide to the ubiquinone-binding site of the SDH complex, thereby blocking the electron transfer from succinate to ubiquinone.[7]

Anticancer and Other Potential Activities

Derivatives of 1H-pyrazole-3-carboxamide have been investigated for their anticancer properties.[8] Some studies suggest that these compounds may exert their effects through DNA binding and subsequent disruption of DNA replication and transcription.[8] The pyrazole scaffold is a versatile platform for the development of various therapeutic agents, and it is plausible that this compound could serve as a starting point for the synthesis of novel compounds with a range of biological activities.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, this guide provides a foundational understanding based on the known chemistry and biology of the pyrazole carboxamide class. The proposed synthetic route offers a practical approach for its preparation, and the established biological activities of related compounds highlight promising avenues for future research into its therapeutic potential. Further studies are warranted to fully elucidate the physicochemical properties, biological activity, and mechanism of action of this specific molecule.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 89179-62-4 | MFCD00464006 | 1-Methyl-1H-pyrazole-3-carboxylic acid amide | acints [acints.com]

- 3. 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7 | Chemsrc [chemsrc.com]

- 4. 89179-62-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of pyrazole-based compounds in medicinal chemistry

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide on the Therapeutic Applications of Pyrazole-Based Compounds

Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][3][4] Marketed pharmaceuticals like the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and various kinase inhibitors for cancer therapy such as Ibrutinib and Ruxolitinib, feature this core structure, highlighting its therapeutic and commercial significance.[1][3][5] This review delineates the synthetic strategies, diverse therapeutic applications, and key structure-activity relationships of pyrazole derivatives, focusing on their roles in anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) treatments. Quantitative biological data is systematically tabulated, detailed experimental methodologies are provided, and crucial molecular pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds that have been a focal point in drug development due to their broad biological activities.[6][7] The pyrazole ring is an aromatic system, and its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] The N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[4] This structural versatility has led to the development of a multitude of pyrazole-containing drugs for a wide array of clinical conditions.[1][4]

General Synthetic Strategies

The synthesis of the pyrazole ring is well-established, with several classical and modern methods available to medicinal chemists. One of the most common and direct approaches involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent like α,β-unsaturated ketones) and a hydrazine derivative.[8][9] This method offers a straightforward path to variously substituted pyrazoles with high yields.[6][8]

Experimental Protocol: Synthesis via Cyclocondensation

A representative protocol for the synthesis of 1,3,5-substituted pyrazoles involves the following steps:

-

Reactant Preparation: Ethyl acetoacetate (a 1,3-dicarbonyl compound) and a substituted phenylhydrazine are used as starting materials.[8]

-

Condensation: The reactants are dissolved in a suitable solvent, such as ethanol, often with an acid catalyst like acetic acid.[6]

-

Reaction Condition: The mixture is refluxed for a specified period, typically ranging from 2 to 24 hours, to drive the cyclization.[7][8]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and purified, commonly through recrystallization, to yield the desired pyrazole derivative.[8] Nano-ZnO has also been reported as an efficient catalyst for this reaction, promoting excellent yields and shorter reaction times.[8]

Therapeutic Applications of Pyrazole-Based Compounds

The structural adaptability of the pyrazole core has been exploited to develop potent and selective agents against a variety of diseases.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily acting as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11]

Mechanism of Action: Many pyrazole-based compounds target key enzymes in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10] By inhibiting these kinases, the pyrazole derivatives can halt the cell cycle, induce apoptosis, and prevent the formation of new blood vessels that supply tumors.[10][12]

Quantitative Data:

| Compound ID | Target(s) | Cell Line | IC50 (µM) | Citation |

| C5 | EGFR | MCF-7 | 0.07 (EGFR), 0.08 (MCF-7) | [13] |

| 26 | Proliferation | MCF-7, A549, DU145 | 0.96, 1.40, 2.16 | [10] |

| 29 | Proliferation | HepG2 | 10.05 | [10] |

| 30 | CDK2/cyclin A2 | - | 60% inhibition at 10 µM | [10] |

| 53 | Proliferation | HepG2 | 15.98 | [10] |

| 54 | Proliferation | HepG2 | 13.85 | [10] |

| Unnamed | Proliferation | MCF-7 | 5.8 - 9.3 | [12] |

Experimental Protocol: In Vitro Antiproliferative Assay (e.g., MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.[10]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrazole compound for a set duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[14]

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with Celecoxib being a landmark example of a selective COX-2 inhibitor.[15][16]

Mechanism of Action: The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[15] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15][17] Many newer pyrazole compounds are designed to be selective for COX-2, which is primarily expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[15][18]

Quantitative Data:

| Compound ID | Target(s) | Activity | Selectivity Index (SI) | Citation |

| Celecoxib | COX-2 | IC50 (COX-2) = 0.04 µM | 375 | [15] |